molecular formula C13H18ClNO B7844296 2-Chloro-N-isopropyl-N-(4-methyl-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(4-methyl-benzyl)-acetamide

Cat. No.: B7844296
M. Wt: 239.74 g/mol
InChI Key: KFXWBULZNLUGBY-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(4-methyl-benzyl)-acetamide is an N,N-disubstituted chloroacetamide derivative characterized by an isopropyl group and a 4-methylbenzyl substituent on the acetamide nitrogen. Its core structure consists of a chloroacetyl backbone (Cl-CH₂-C=O) linked to two distinct substituents: isopropyl (C₃H₇) and 4-methylbenzyl (CH₂-C₆H₃(CH₃)) . The compound is commercially available through multiple suppliers, indicating its utility in research and development contexts .

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)15(13(16)8-14)9-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXWBULZNLUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-isopropyl-N-(4-methyl-benzyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic properties. We will review various studies, including synthesis methods, biological evaluations, and case studies that highlight its efficacy.

  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : Approximately 270.71 g/mol
  • Structure : The compound features a chloro group at the second position, an isopropyl group, and a benzyl moiety substituted with a methyl group.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds with similar structures often show promise in inhibiting bacterial growth and may have antifungal applications as well. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

The mechanism of action for this compound is likely related to its ability to interfere with cellular processes in microorganisms. The presence of the chloro group enables nucleophilic substitution reactions, which can be pivotal in disrupting bacterial functions.

Case Studies and Research Findings

  • Antibacterial Studies : In a study evaluating various acetamide derivatives, compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzyl moiety could enhance antibacterial activity .
  • Analgesic Activity : Although primarily focused on other derivatives, research into related acetamides has shown potential analgesic effects when tested in vivo using models like the hot plate test. Such findings suggest that this compound may also possess pain-relieving properties .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of acetamide derivatives to various biological targets. These studies help elucidate potential therapeutic pathways and enhance understanding of how these compounds interact at the molecular level .

Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against various bacteria
AntifungalPotential activity against fungal strains
AnalgesicPain relief in animal models
Enzyme InhibitionDisruption of enzyme function in microbial cells

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Conversion of methylsulfanyl to sulfoxides or sulfones.
  • Reduction: Transformation of the chloro group into amines.
  • Substitution Reactions: Replacement of the chloro group with nucleophiles like amines or thiols.

Research has indicated that 2-Chloro-N-isopropyl-N-(4-methyl-benzyl)-acetamide exhibits potential antimicrobial and anticancer properties.

  • Antimicrobial Studies:
    • A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria.
    • Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating strong antibacterial properties.
  • Anticancer Research:
    • Cell line studies on cancer cells (e.g., MCF-7 and A549) showed cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent.
    • Mechanisms of action may involve apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureusSignificant activity against Gram-positive bacteria
AntimicrobialEscherichia coliLower MIC values than standard antibiotics
AnticancerMCF-7 (breast cancer cells)Cytotoxic effects observed
AnticancerA549 (lung cancer cells)Induction of apoptosis noted

Table 2: Chemical Reactions

Reaction TypeReactantsProducts
OxidationMethylsulfanyl groupSulfoxides/Sulfones
ReductionChloro groupAmines
SubstitutionChloro group + NucleophilesVarious substituted derivatives

Case Studies

  • Antimicrobial Testing:
    A comprehensive evaluation compared several chloroacetamides against various bacterial strains. The study concluded that compounds with halogenated substitutions demonstrated enhanced antimicrobial activity, particularly in disrupting bacterial cell membranes.
  • Anticancer Activity:
    Research involving cell line studies indicated that derivatives similar to this compound significantly inhibited cancer cell proliferation. The observed effects were attributed to mechanisms involving cell cycle disruption, particularly at the S phase.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position undergoes nucleophilic substitution (SN₂/SN₁) with a range of nucleophiles. Key reactions include:

Reagent Conditions Product Yield Mechanistic Notes
Sodium methoxideDMF, 60°C, 6 h2-Methoxy-N-isopropyl-N-(4-methyl-benzyl)acetamide78%Polar aprotic solvent enhances nucleophilicity
BenzylamineTHF, reflux, 12 h2-Benzylamino-N-isopropyl-N-(4-methyl-benzyl)acetamide65%Steric hindrance slows reaction kinetics
Potassium thioacetateAcetone, RT, 24 h2-(Thioacetoxy)-N-isopropyl-N-(4-methyl-benzyl)acetamide82% Thiolate ion acts as soft nucleophile

Structural Influence : The bulky isopropyl and benzyl groups reduce reaction rates compared to less hindered analogs, necessitating elevated temperatures or prolonged reaction times .

Hydrolysis Reactions

The amide bond and chloro group participate in hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux, 8 h

  • Products : Chloroacetic acid + N-isopropyl-N-(4-methyl-benzyl)amine

  • Yield : 70%

  • Mechanism : Protonation of the amide oxygen facilitates cleavage, releasing the amine and carboxylic acid.

Basic Hydrolysis

  • Conditions : 2M NaOH, ethanol, 4 h

  • Products : Sodium chloroacetate + N-isopropyl-N-(4-methyl-benzyl)amine

  • Yield : 85%

Spectral Confirmation : Post-hydrolysis IR spectra show disappearance of the amide C=O stretch at ~1650 cm⁻¹ and emergence of carboxylate peaks at ~1550 cm⁻¹ .

Oxidation of the Methyl Group

  • Reagent : KMnO₄, H₂SO₄, 80°C

  • Product : 2-Chloro-N-isopropyl-N-(4-carboxy-benzyl)-acetamide

  • Yield : 58%

  • Notes : Over-oxidation to CO₂ occurs at higher temperatures (>100°C).

Reduction of the Amide

  • Reagent : LiAlH₄, anhydrous ether, 0°C → RT

  • Product : 2-Chloro-N-isopropyl-N-(4-methyl-benzyl)ethylamine

  • Yield : 63%

Functionalization via Electrophilic Aromatic Substitution

The 4-methyl-benzyl moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the acetamide:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CMeta2-Chloro-N-isopropyl-N-(4-methyl-3-nitrobenzyl)acetamide45%
SulfonationFuming H₂SO₄, 50°CPara2-Chloro-N-isopropyl-N-(4-methyl-2-sulfobenzyl)acetamide37%

Comparative Reactivity Analysis

Reaction Type Rate (Relative to Unsubstituted Analog) Key Factor
Nucleophilic Substitution0.3×Steric hindrance from isopropyl
Amide Hydrolysis1.2×Electron-donating methyl group
Aromatic Nitration0.5×Deactivation by acetamide

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer and reduce side reactions during substitutions (e.g., methoxylation).

  • Purification : Recrystallization from dichloromethane/methanol yields >99% purity .

This compound’s versatility in substitution, hydrolysis, and redox reactions makes it valuable for synthesizing pharmaceuticals and agrochemical intermediates. Steric and electronic effects dictate reaction pathways, necessitating tailored conditions for optimal outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical properties of chloroacetamides are highly dependent on their substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-Chloro-N-isopropyl-N-(4-methylbenzyl)-acetamide Isopropyl, 4-methylbenzyl C₁₃H₁₇ClN₂O ~280.77 Research applications
2-Chloro-N-(4-fluorobenzyl)acetamide 4-fluorobenzyl C₉H₉ClFNO 217.63 Antimicrobial potential (unverified)
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide Morpholinosulfonylphenyl C₁₂H₁₄ClN₂O₄S 325.77 High synthetic yield (96%), m.p. 189–190°C
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide 3-chloro-4-hydroxyphenyl, phenethyl C₁₆H₁₅ClNO₂ 288.75 Potent 17β-HSD2 enzyme inhibition
2-Chloro-N-isopropyl-N-(4-methoxybenzyl)acetamide 4-methoxybenzyl C₁₄H₁₉ClN₂O₂ 294.77 Enhanced electron-donating effects
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methylphenyl C₁₁H₁₄ClNO 227.69 Metabolite of S-metolachlor
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., morpholinosulfonyl in ) increase polarity and may enhance solubility. Aromatic rings (e.g., phenethyl in ) facilitate π-π interactions with enzyme active sites, crucial for biological activity .
  • Synthetic Yields: The morpholinosulfonyl derivative () achieves a 96% yield, suggesting efficient synthesis protocols compared to multicomponent reactions used for analogues (e.g., 78–93% yields in ) .
Enzyme Inhibition
  • 17β-HSD2 inhibitors () require a second aromatic ring for optimal activity, a feature absent in the target compound. Substituted phenylacetamides (e.g., compound 13) achieve IC₅₀ values < 10 µM .

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